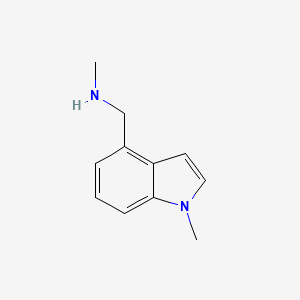

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(1-methylindol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-8-9-4-3-5-11-10(9)6-7-13(11)2/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCIPTOCOWTPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CN(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, a compound derived from indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C10H12N2

- Molecular Weight : 160.22 g/mol

The compound features an indole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The biological activity of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission and cancer cell proliferation.

- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes that are crucial in cancer cell growth and survival.

Anticancer Properties

Research indicates that derivatives of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine exhibit significant anticancer properties. For instance:

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, such as HeLa and MCF-7 cell lines. Compound 7d demonstrated an IC50 of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy are still limited.

Case Studies and Research Findings

Several studies have explored the biological activity of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine and its derivatives:

| Study | Compound | Activity | IC50 (μM) | Cell Line |

|---|---|---|---|---|

| 7d | Antiproliferative | 0.52 (HeLa), 0.34 (MCF-7), 0.86 (HT-29) | HeLa, MCF-7, HT-29 | |

| 7d | Induces apoptosis | - | - | |

| Indolyl-Pyridinyl-Propenones | Methuosis induction | - | GBM cells |

Detailed Findings

- Apoptosis Induction : Compound 7d was found to induce cell apoptosis in a dose-dependent manner, arresting cells in the G2/M phase and inhibiting tubulin polymerization similar to colchicine .

- Microtubule Disruption : The mechanism underlying the anticancer activity appears to involve disruption of microtubule dynamics, which is critical for cell division and proliferation .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine. For instance, derivatives of indole have shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). One specific derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity .

Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to the action of colchicine, which is known for its anticancer effects .

Neuropharmacological Effects

Indole derivatives are also being investigated for their neuropharmacological effects. Compounds that share structural similarities with N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine have been explored for their potential in treating neurological disorders due to their interactions with serotonin receptors. These interactions may lead to mood enhancement and anxiolytic effects, making them candidates for further research in psychopharmacology .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural similarities and differences among N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine and analogous compounds:

| Compound Name | Core Aromatic System | Substituents on Amine | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| N-Methyl-1-(1-methyl-1H-indol-4-yl)methanamine | Indole (1-methyl) | N-Methyl | C₁₀H₁₂N₂ | 160.22 | Indole-4-yl linkage; methyl on N1 and amine |

| N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | Pyrazole (1-phenyl) | N-Methyl | C₁₁H₁₃N₃ | 187.25 | Pyrazole-4-yl linkage; phenyl at N1 |

| N-Methyl-1-(naphthalen-1-yl)methanamine | Naphthalene | N-Methyl | C₁₂H₁₃N | 171.24 | Naphthalene-1-yl linkage |

| N-Methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine | Imidazole (1-methyl) | N-Methyl | C₆H₁₁N₃ | 125.17 | Imidazole-2-yl linkage; methyl at N1 |

Key Observations :

Key Observations :

Physicochemical Properties

| Compound | Boiling Point | LogP (Predicted) | Solubility | Hazard Statements |

|---|---|---|---|---|

| N-Methyl-1-(1-methyl-1H-indol-4-yl)methanamine | Not reported | 1.98 | Low in water | H302, H314 |

| N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | Not reported | 2.45 | Moderate in DCM | None reported |

| N-Methyl-1-(naphthalen-1-yl)methanamine | Not reported | 3.12 | Low in water | H315, H319 |

| N-Methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine | Not reported | 0.87 | High in MeOH | None reported |

Preparation Methods

Formylation Followed by Reductive Amination

Step 1: Formylation at the 4-position of 1-methylindole

The 4-position of 1-methylindole can be selectively formylated using directed lithiation or electrophilic substitution methods to yield 4-formyl-1-methylindole.

Step 2: Reductive amination

The 4-formyl-1-methylindole intermediate is then reacted with methylamine under reductive amination conditions to install the N-methyl methanamine substituent.

This general approach is supported by analogous preparation methods for related compounds such as N-methyl-1-naphthalenemethanamine, where a formamide intermediate is converted to the amine via acid hydrolysis and basification.

Mannich Reaction

The Mannich reaction involves the condensation of an active hydrogen compound (such as 1-methylindole) with formaldehyde and methylamine.

This three-component reaction can introduce the methanamine substituent at the 4-position if the reaction conditions and regioselectivity are controlled.

Acidic or basic catalysts facilitate the reaction, and solvents like methanol or ethanol are commonly used at temperatures between 25-50°C.

Detailed Preparation Method Based on Analogous Patent and Literature Data

Preparation via N-methyl-N-(1-methyl-1H-indol-4-ylmethyl)formamide Intermediate

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-(chloromethyl)-1-methylindole | Chloromethylation of 1-methylindole at 4-position using formaldehyde and HCl or paraformaldehyde with HCl gas | Controlled temperature to avoid poly-substitution |

| 2 | Formation of N-methyl-N-(1-methyl-1H-indol-4-ylmethyl)formamide | React 4-(chloromethyl)-1-methylindole with N-methylformamide and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) in presence of KOH | Low temperature (0-5°C) to control reaction rate and selectivity |

| 3 | Hydrolysis and isolation of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine | Treat crude formamide intermediate with 10% aqueous sulfuric acid at reflux for 4 hours, then basify to pH 10 with NaOH, extract with toluene | Purification by vacuum distillation to obtain pure amine |

This method parallels the process described for N-methyl-1-naphthalenemethanamine, adapted for the indole system.

Reaction Conditions and Optimization

| Parameter | Typical Range | Impact on Yield and Purity |

|---|---|---|

| Temperature (formylation/chloromethylation) | 0-5°C | Low temperature prevents overreaction and side products |

| Catalyst | Phase transfer catalyst (e.g., tetra-n-butylammonium bromide) | Enhances nucleophilic substitution efficiency |

| Hydrolysis | Reflux in 10% H2SO4 for 4 hours | Complete conversion of formamide to amine |

| Basification | pH 10 with NaOH | Liberation of free amine for extraction |

| Solvent for extraction | Toluene | Efficient extraction of organic amine from aqueous phase |

| Purification | High vacuum distillation | Removes impurities, improves purity to >95% |

Alternative Synthetic Routes

Direct Reductive Amination : Starting from 4-formyl-1-methylindole, direct reductive amination with methylamine and a reducing agent such as sodium cyanoborohydride or hydrogenation over Pd/C can yield the target amine.

Nucleophilic Substitution on Halogenated Indole : Halogenation at the 4-position followed by nucleophilic substitution with methylamine under basic conditions.

Research Findings and Yield Data

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Formamide Intermediate Hydrolysis | Chloromethylation → Formamide formation → Acid hydrolysis and basification | High purity, scalable, avoids expensive catalysts | Multi-step, requires careful temperature control |

| Mannich Reaction | Condensation of 1-methylindole, formaldehyde, methylamine | One-pot, relatively simple | Regioselectivity issues, possible side reactions |

| Direct Reductive Amination | Formylation → Reductive amination | Mild conditions, high selectivity | Use of reducing agents, potential safety concerns |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine?

- Methodological Answer : The compound can be synthesized via reductive amination or Mannich-type reactions. For example, analogous indole derivatives are synthesized by reacting indole precursors with methylamine and formaldehyde under controlled pH (7–9) and reflux conditions in ethanol or THF. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) . Validation via -NMR (e.g., δ 2.3 ppm for N–CH and δ 3.8–4.2 ppm for methanamine protons) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to resolve indole ring protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and methanamine linkages (δ 3.5–4.5 ppm). Compare with published data for indole analogs .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] at m/z 203.13 for CHN).

- IR Spectroscopy : Detect N–H stretches (~3400 cm) and aromatic C=C vibrations (~1600 cm) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Follow SDS guidelines:

- PPE : Gloves, lab coat, and safety goggles.

- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent oxidation. Avoid exposure to moisture or light .

- Spill Management : Use absorbent materials (e.g., vermiculite) and neutralize with dilute acetic acid .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Purity Validation : Use HPLC (≥98% purity; C18 column, acetonitrile/water gradient) .

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple concentrations (1 nM–100 µM).

- Structural Analog Comparison : Benchmark against analogs like N-methyl-1-(thiazol-4-yl)methanamine ( ) to identify structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting receptor interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., serotonin receptors). Focus on the indole moiety’s π-π stacking and hydrogen-bonding potential .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Compare with thiophene or pyrazole analogs ( ) to evaluate substituent effects .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance (Cl) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. What strategies optimize selectivity for MAO-A vs. MAO-B inhibition?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.